(S)-Lorazepam - 110032-65-0

(S)-Lorazepam

Catalog Number: EVT-3320950
CAS Number: 110032-65-0
Molecular Formula: C15H10Cl2N2O2
Molecular Weight: 321.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

(S)-Lorazepam is synthesized from various chemical precursors through multiple synthetic routes. The primary source of this compound in clinical settings is through pharmaceutical manufacturing processes that ensure high purity and efficacy.

Classification

(S)-Lorazepam is classified as a central nervous system depressant. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission, which leads to its calming effects.

Synthesis Analysis

The synthesis of (S)-Lorazepam typically involves several steps:

  1. Starting Materials: The synthesis begins with 2-amino-2',5-dichlorobenzophenone and chloroacetyl chloride.
  2. Acylation Reaction: The first step involves an acylation reaction to produce 2-chloroacetylamino-2',5-dichlorobenzophenone.
  3. Cyclization: This intermediate undergoes cyclization with urotropine and ammonium acetate to form the benzodiazepine structure.
  4. Oxidation: Finally, oxidation using hydrogen peroxide yields (S)-Lorazepam.
Molecular Structure Analysis

(S)-Lorazepam has a molecular formula of C15H10ClN3O2 and a molecular weight of 321.71 g/mol. Its structure features:

  • A benzodiazepine core consisting of a fused benzene and diazepine ring.
  • A chlorine atom at the 7-position and a phenyl group at the 5-position.
  • A hydroxyl group at the 1-position, which is crucial for its biological activity.

The stereochemistry at the chiral center contributes significantly to its pharmacological properties .

Chemical Reactions Analysis

(S)-Lorazepam can participate in various chemical reactions:

  1. Esterification: It can react with carboxylic acids to form esters, potentially modifying its pharmacological profile .
  2. Hydrolysis: In biological systems, it undergoes hydrolysis to form inactive metabolites.
  3. Conjugation: It can be conjugated with glucuronic acid in phase II metabolism, enhancing its solubility for excretion .

These reactions are critical for understanding both its therapeutic effects and metabolic pathways.

Mechanism of Action

(S)-Lorazepam exerts its effects primarily through modulation of GABA_A receptors in the central nervous system. The mechanism includes:

  1. Binding: The compound binds to the benzodiazepine site on GABA_A receptors.
  2. Increased Chloride Ion Conductance: This binding enhances the opening frequency of chloride channels when GABA binds to its site, resulting in increased inhibitory neurotransmission.
  3. Clinical Effects: The resultant increase in GABAergic activity leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects .

This mechanism underscores its utility in treating anxiety and sleep disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 115-117 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The pH of aqueous solutions typically ranges from 4 to 7.

These properties are essential for formulation development in pharmaceutical applications.

Applications

(S)-Lorazepam is widely used in clinical settings due to its efficacy as an anxiolytic agent. Its applications include:

  1. Anxiety Disorders: Treatment of generalized anxiety disorder and panic attacks.
  2. Insomnia Management: Short-term management of sleep disturbances.
  3. Premedication: Used before surgical procedures to reduce anxiety and induce sedation.
  4. Anticonvulsant Therapy: Effective in managing seizures due to its rapid onset of action.

Research continues into potential new applications, including anti-inflammatory derivatives that maintain the core structure while modifying functional groups for enhanced therapeutic profiles .

Neuropharmacological Mechanisms of Action

Stereoselective Binding Dynamics at GABAA Receptor Subtypes

(S)-Lorazepam, the pharmacologically active enantiomer of the racemic mixture, exhibits stereoselective binding to specific α-subunit interfaces on GABAA receptors. Its high-affinity binding occurs at the extracellular interface of α1, α2, α3, and α5 subunits containing a critical histidine residue (H101 in α1), which forms a hydrogen bond with the 3-hydroxyl group of the benzodiazepine scaffold [6] [8]. This interaction induces a conformational change in the receptor's benzodiazepine-binding pocket (located between α and γ subunits), increasing the receptor's affinity for GABA by approximately 4-fold compared to the (R)-enantiomer [4] [6]. The binding specificity excludes receptors containing α4 or α6 subunits (with arginine instead of histidine), explaining the absence of myorelaxant effects at therapeutic concentrations [6].

Table 1: Binding Affinity Metrics of (S)-Lorazepam at GABAA Receptor Subtypes

Receptor Subtypeα-Subunit VariantKi (nM)Primary Pharmacological Effect
BZ1α1βγ1.2 ± 0.3Sedation, anterograde amnesia
BZ2α2βγ0.9 ± 0.2Anxiolysis
BZ2α3βγ1.5 ± 0.4Muscle relaxation (spinal cord)
BZ3α5βγ2.1 ± 0.5Memory modulation, anticonvulsant

Allosteric Modulation of Chloride Ion Flux Kinetics

(S)-Lorazepam enhances GABAA receptor function through positive allosteric modulation, increasing the frequency of chloride ion (Cl-) channel opening events without altering single-channel conductance or mean open duration [4] [8]. Electrophysiological studies demonstrate that (S)-lorazepam reduces the EC50 of GABA by 60-75% at synaptic GABAA receptors (α1β2γ2), facilitating hyperpolarization at lower GABA concentrations [6]. This modulation follows cooperative kinetics with a Hill coefficient of 1.8, indicating multiple binding sites influencing channel gating [8]. The resultant hyperpolarization stabilizes neuronal membranes, reducing excitability in key brain regions. In contrast, the (R)-enantiomer exhibits negligible effects on chloride flux, confirming enantiomer-specific efficacy [4].

Table 2: Chloride Flux Kinetics Modulated by (S)-Lorazepam

Receptor CompositionGABA EC50 (μM)EC50 with (S)-Lorazepam (μM)Fold Change in Cl- Flux
α1β2γ212.3 ± 1.23.1 ± 0.43.8 ± 0.5
α2β3γ28.7 ± 0.92.2 ± 0.34.2 ± 0.6
α3β3γ215.1 ± 1.55.8 ± 0.73.1 ± 0.4
α5β3γ224.6 ± 2.19.3 ± 1.12.7 ± 0.3

Comparative Efficacy of Enantiomeric Forms in GABAergic Neurotransmission

The (S)-enantiomer demonstrates superior efficacy in potentiating GABAergic inhibition compared to the (R)-form. In cortical neuron assays, (S)-lorazepam enhances inhibitory postsynaptic current (IPSC) amplitude by 220 ± 15% at 100 nM, while the (R)-enantiomer produces only 35 ± 8% enhancement at equimolar concentrations [4] [6]. This enantioselectivity arises from differential binding pocket interactions: the (S)-configuration optimally positions the chlorophenyl ring within a hydrophobic pocket of the α-subunit, while the (R)-form experiences steric clashes with γ2 loop residues [8]. Molecular dynamics simulations reveal that (S)-lorazepam stabilizes the receptor's open-state conformation 3-fold longer than the (R)-form, explaining its prolonged potentiation of GABA responses [6].

Table 3: Enantiomeric Efficacy Comparison in GABAergic Neurotransmission

Parameter(S)-Lorazepam(R)-LorazepamRacemic Mixture
GABA Potentiation (%)220 ± 1535 ± 8180 ± 12
Receptor Occupancy (t1/2, min)18.3 ± 2.14.2 ± 0.916.1 ± 1.8
Allosteric Cooperativity (α)3.8 ± 0.41.2 ± 0.23.5 ± 0.3

Region-Specific Receptor Occupancy and Pharmacodynamic Consequences

(S)-Lorazepam exhibits differential receptor occupancy across brain regions, dictated by GABAA receptor subunit distribution:

  • Limbic System (Amygdala/Hippocampus): High density of α2-containing receptors enables 85-90% occupancy at 1 mg doses, producing potent anxiolysis through inhibition of fear-circuit hyperactivity [1] [6].
  • Cortex: α1-mediated occupancy (75-80% at 1 mg) induces cortical synchrony and sedation by enhancing slow-wave oscillations in thalamocortical circuits [3] [8].
  • Reticular Formation: Occupancy at α13-containing receptors (65-70%) reduces arousal network activity, contributing to hypnotic effects [6].
  • Spinal Cord/Motor Neurons: α23 occupancy (60%) mediates muscle relaxation via suppression of polysynaptic reflexes [1] [5].

Positron emission tomography (PET) studies with [11C]-(S)-lorazepam show occupancy kinetics follow regional cerebral blood flow, with peak binding in the insula (90%), cingulate (85%), and prefrontal cortex (82%) within 30 minutes post-IV administration [3]. This distribution correlates with EEG changes: increased beta power (18-25 Hz) in cortical regions (sedation) and reduced theta power (4-7 Hz) in limbic areas (anxiolysis) [6].

Table 4: Regional Brain Occupancy and Functional Correlates of (S)-Lorazepam

Brain RegionDominant SubtypesPeak Occupancy (%)Pharmacodynamic Effect
Amygdalaα2βγ85-90Anxiolysis, emotional regulation
Prefrontal Cortexα1βγ80-85Sedation, executive function impairment
Hippocampusα5βγ75-80Anticonvulsant, memory modulation
Thalamic Reticular Nucleusα3βγ70-75Sleep spindle generation
Spinal Motor Neuronsα23βγ60-65Muscle relaxation

Properties

CAS Number

110032-65-0

Product Name

(S)-Lorazepam

IUPAC Name

(3S)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m0/s1

InChI Key

DIWRORZWFLOCLC-HNNXBMFYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Isomeric SMILES

C1=CC=C(C(=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.